2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Description
The compound "2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid" is a highly complex molecule featuring:
- Pyrrolidine and octahydroindole rings, contributing to conformational rigidity and stereochemical complexity .
- Dihydroindenyl groups, which may enhance lipophilicity and influence receptor binding .
This compound’s structural intricacy aligns with bioactive peptides or enzyme inhibitors, though its exact biological role remains uncharacterized in the provided evidence.
Properties
Molecular Formula |
C64H95N19O13 |
|---|---|
Molecular Weight |
1338.6 g/mol |
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C64H95N19O13/c65-42(16-7-21-72-62(66)67)53(87)76-43(17-8-22-73-63(68)69)58(92)81-24-10-20-47(81)59(93)82-32-41(85)30-48(82)55(89)75-31-50(86)79-51(39-25-34-11-1-2-12-35(34)26-39)57(91)78-45(33-84)54(88)80-52(40-27-36-13-3-4-14-37(36)28-40)60(94)83-46-19-6-5-15-38(46)29-49(83)56(90)77-44(61(95)96)18-9-23-74-64(70)71/h1-4,11-14,38-49,51-52,84-85H,5-10,15-33,65H2,(H,75,89)(H,76,87)(H,77,90)(H,78,91)(H,79,86)(H,80,88)(H,95,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74) |
InChI Key |
PVNQRMOWAXFQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the process starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Detailed reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Industrial production may also involve the use of specialized equipment and techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Each type of reaction involves specific reagents and conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the nature of the compound and its targets
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide-Based Analogues
Example: "Lys-Val-Ile-Leu-Phe" (CAS 103404-59-7)
| Property | Target Compound | Lys-Val-Ile-Leu-Phe |
|---|---|---|
| Molecular Weight | ~1500–2000 Da (estimated) | 694.82 Da |
| Key Functional Groups | Guanidine, dihydroindenyl, hydroxyl | Amino acids (lysine, valine, isoleucine, etc.) |
| Bioactivity | Hypothesized enzyme inhibition | Antimicrobial, cell-penetrating peptide |
| Solubility | Moderate (polar groups) | High (hydrophilic amino acids) |
Structural Insights :
Guanidine-Containing Derivatives
Example: "(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid"
| Property | Target Compound | Diphenylethoxy-Guanidine Derivative |
|---|---|---|
| Guanidine Positioning | Multiple (pentanoyl branches) | Single (terminal position) |
| Aromatic Motifs | Dihydroindenyl | Diphenylmethane |
| Potential Applications | Enzyme inhibition (speculative) | Antiviral, anticancer |
Key Differences :
Pyrrolidine-Ring-Containing Compounds
Example: "2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid"
| Property | Target Compound | Pyrrolidine-Guanidine Hybrid |
|---|---|---|
| Ring Systems | Pyrrolidine, octahydroindole | Pyrrolidine (multiple) |
| Hydrogen-Bonding Sites | High (hydroxyl, guanidine) | Moderate (guanidine, amide) |
| Synthetic Complexity | Extreme (multiple stereocenters) | High (branched pyrrolidine chains) |
Comparison :
- Both compounds’ guanidine-rich structures suggest utility in disrupting protein-protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
